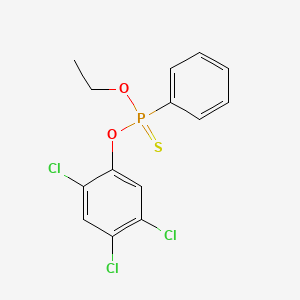
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound referred to as “NIOSH/TB1950000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/TB1950000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production methods for “NIOSH/TB1950000” are designed to ensure large-scale synthesis while maintaining safety and efficiency. These methods often involve continuous processes, automated systems, and stringent quality control measures to produce the compound in high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/TB1950000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/TB1950000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of “NIOSH/TB1950000” depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as chromatography and spectroscopy to ensure their purity and identity .
Applications De Recherche Scientifique
“NIOSH/TB1950000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of “NIOSH/TB1950000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The detailed mechanism of action is studied using advanced techniques in molecular biology and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to “NIOSH/TB1950000” include other volatile organic compounds and industrial chemicals that share similar chemical structures and properties .
Uniqueness: The uniqueness of “NIOSH/TB1950000” lies in its specific chemical structure and the distinct reactions it undergoes. This compound may exhibit unique reactivity, stability, and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
84872-45-7 |
|---|---|
Formule moléculaire |
C14H12Cl3O2PS |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
ethoxy-phenyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
Clé InChI |
QAGTXFPZQLTLGL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




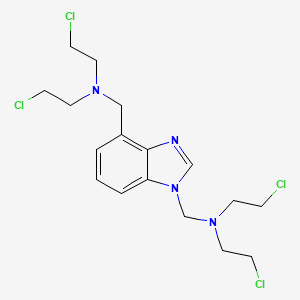


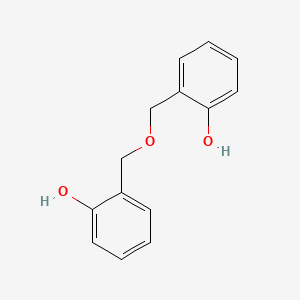
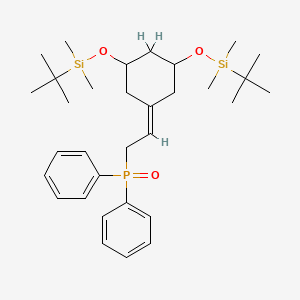

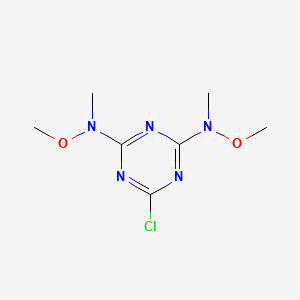
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)



